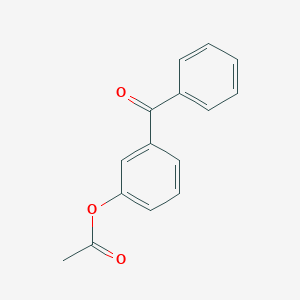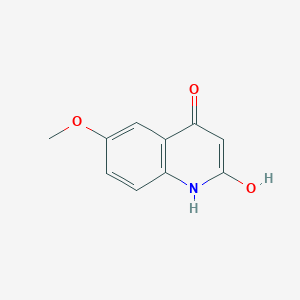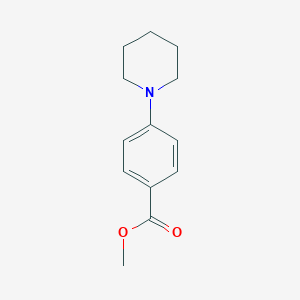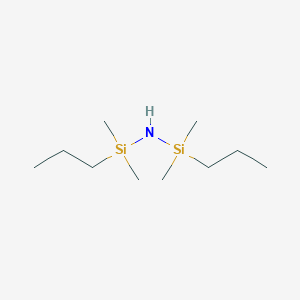
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is a chemical compound with the formula C10H27NSi2. Its molecular weight is 217.4991 .
Molecular Structure Analysis
The molecular structure of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane consists of a disilazane backbone with two propyl groups attached to the silicon atoms . The IUPAC Standard InChIKey for this compound is XNVKQSYMDNUWNH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane has a molecular weight of 217.4991 . Detailed physical and chemical properties specific to this compound were not found in the search results.Applications De Recherche Scientifique
Novel Silicone-Contained Biphenol Type Monomers and Composites
A novel silicone-contained biphenol type monomer, synthesized from eugenol and 1,1,3,3-tetramethyldisiloxane, was used to modify phenolic novolac through copolymerization, yielding SIE-modified resins. These resins, combined with surface-treated chopped sisal fiber, produced biofiber-reinforced phenolic composites with enhanced electrical resistance, low water absorption, and high thermal stability, highlighting the potential in developing advanced composite materials with improved performance characteristics (Li et al., 2013).
Catalysis and Organic Transformations
The compound has been utilized in ruthenium-catalyzed cycloisomerization reactions leading to the selective formation of silacycles, demonstrating its role in facilitating complex organic transformations and synthesizing novel organosilicon compounds (Saito et al., 2005). Additionally, its application in the hydrosilylation of carbonyl compounds catalyzed by Au/TiO2 has shown that it can act as a highly reactive reagent, offering a method for the reduction of aldehydes or ketones under ambient conditions with excellent yields, further illustrating its versatility in synthetic chemistry (Vasilikogiannaki et al., 2014).
Hydroxyl Protection and Hydrosilylation
In a study on hydroxyl protection and hydrosilylation, 1,3-bis(γ-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane was synthesized from tetraethoxysilane and allyl alcohol, followed by reaction with 1,1,3,3-tetramethyldisiloxane. This approach highlights the method's efficiency in preparing silicon-based compounds with potential applications in polymer and material sciences (Feng, 2010).
Structural Studies and Phase Behavior
Research on the molecular structure of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane across different phases (solid, liquid, and gas) has provided insights into the conformational behavior of such compounds, which is crucial for understanding their physical properties and potential applications in materials science (Masters et al., 2015).
Propriétés
IUPAC Name |
1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27NSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h11H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKQSYMDNUWNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)N[Si](C)(C)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27NSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163160 |
Source


|
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
CAS RN |
14579-90-9 |
Source


|
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)

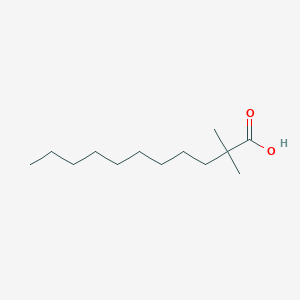
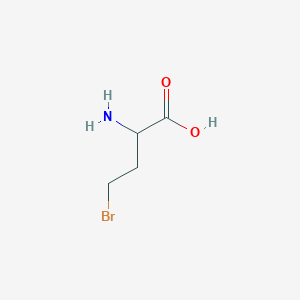
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
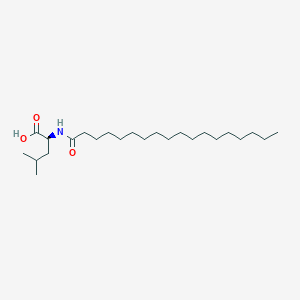

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
